N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a chloro-substituted carbazole ring and a methoxyphenylacetamide moiety. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Carbazole Ring: The carbazole ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Acylation: The acylation of the carbazole ring with 2-(4-methoxyphenyl)acetic acid or its derivatives can be carried out using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide: Lacks the methoxy group on the phenyl ring.
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-fluorophenyl)acetamide: Contains a fluoro group instead of a methoxy group on the phenyl ring.
Uniqueness
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the chloro-substituted carbazole ring and the methoxyphenylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21ClN2O2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-14-10-8-13(9-11-14)12-19(25)23-18-7-3-5-16-15-4-2-6-17(22)20(15)24-21(16)18/h2,4,6,8-11,18,24H,3,5,7,12H2,1H3,(H,23,25) |
InChI Key |
AKIBNRDPGXHCNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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